1-(7-Bromobenzofuran-2-yl)butan-1-amine

Catalog No.
S14021548
CAS No.
M.F
C12H14BrNO
M. Wt
268.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Bromobenzofuran-2-yl)butan-1-amine

Product Name

1-(7-Bromobenzofuran-2-yl)butan-1-amine

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)butan-1-amine

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

InChI

InChI=1S/C12H14BrNO/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7,10H,2,4,14H2,1H3

InChI Key

LMVNITAOQCKNHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C(=CC=C2)Br)N

1-(7-Bromobenzofuran-2-yl)butan-1-amine is a chemical compound characterized by the presence of a bromobenzofuran moiety and a butan-1-amine functional group. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it has a molecular weight of approximately 242.11 g/mol. The compound features a bromine atom attached to the benzofuran ring at the 7th position, which is significant for its reactivity and potential biological activity.

Involving 1-(7-Bromobenzofuran-2-yl)butan-1-amine can be categorized into several types:

  • Oxidation Reactions: The compound can undergo oxidation to form ketones or carboxylic acids using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: Reduction can yield alcohols or amines, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The bromine atom at the 7th position can be substituted with various functional groups through nucleophilic substitution, using reagents such as sodium azide or potassium cyanide.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the generation of diverse derivatives.

1-(7-Bromobenzofuran-2-yl)butan-1-amine has garnered interest in pharmacological research due to its potential biological activities. Compounds with similar structures have been studied for their interactions with neurotransmitter receptors, suggesting that this compound may exhibit effects on central nervous system pathways. The exact biological targets and mechanisms of action remain to be fully elucidated, but preliminary studies indicate potential applications in neuropharmacology.

The synthesis of 1-(7-Bromobenzofuran-2-yl)butan-1-amine typically involves several key steps:

  • Bromination: A precursor benzofuran compound undergoes bromination at the 7th position using bromine or N-bromosuccinimide under controlled conditions.
  • Alkylation: The resulting brominated intermediate is then reacted with butan-1-amine to form the final product.
  • Purification: The crude product may require purification through recrystallization or chromatography to achieve high purity.

These methods illustrate a straightforward synthetic route that leverages standard organic reactions.

The applications of 1-(7-Bromobenzofuran-2-yl)butan-1-amine extend into medicinal chemistry and pharmacology. Its structural characteristics suggest potential uses in developing new pharmaceuticals targeting neurological disorders. Additionally, it may serve as a building block for synthesizing more complex compounds in organic synthesis.

Interaction studies are crucial for understanding how 1-(7-Bromobenzofuran-2-yl)butan-1-amine interacts with biological systems. Preliminary investigations may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Testing the biological activity through modulation of receptor activity or enzyme function.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(7-Bromobenzofuran-2-yl)butan-1-amine, which can provide insights into its unique properties:

Compound NameStructureUnique Features
7-Bromo-2,3-dihydrobenzofuranStructureLacks amine functionality; primarily studied for its aromatic properties.
5-BromoindoleStructureContains an indole structure; known for its role in neurotransmitter modulation.
4-BromophenethylamineStructureFeatures a phenethylamine backbone; often studied for psychoactive properties.

Uniqueness

The uniqueness of 1-(7-Bromobenzofuran-2-yl)butan-1-amine lies in its combination of a brominated benzofuran structure with an aliphatic amine group, potentially enhancing its reactivity and interaction with biological targets compared to other similar compounds. This specific arrangement may lead to distinct pharmacological profiles that merit further investigation.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.02588 g/mol

Monoisotopic Mass

267.02588 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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